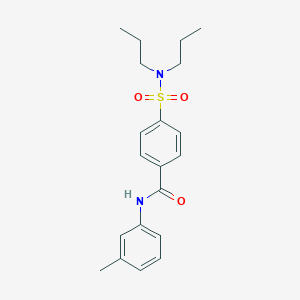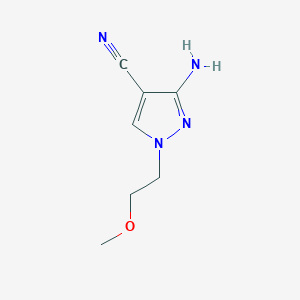![molecular formula C21H24N4O4S2 B2668378 4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851979-58-3](/img/structure/B2668378.png)
4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,6-dimethylmorpholino)sulfonyl)-N’-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide is a complex organic compound that features a morpholine ring, a sulfonyl group, and a benzohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-dimethylmorpholino)sulfonyl)-N’-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide typically involves multiple steps:
Formation of the Benzohydrazide Core: The initial step involves the preparation of the benzohydrazide core. This can be achieved by reacting benzoyl chloride with hydrazine hydrate under reflux conditions.
Introduction of the Benzo[d]thiazol-2-yl Group: The next step involves the introduction of the 6-methylbenzo[d]thiazol-2-yl group. This can be done through a nucleophilic substitution reaction where the benzohydrazide reacts with 6-methylbenzo[d]thiazol-2-yl chloride.
Attachment of the Morpholino Group: The final step involves the sulfonylation of the compound with 2,6-dimethylmorpholine. This is typically carried out using a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 4-((2,6-dimethylmorpholino)sulfonyl)-N’-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. Its structural complexity and functional groups make it a versatile candidate for material science applications.
作用機序
The mechanism of action of 4-((2,6-dimethylmorpholino)sulfonyl)-N’-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The sulfonyl and benzohydrazide groups are known to form strong interactions with biological macromolecules, potentially inhibiting or activating specific pathways.
類似化合物との比較
Similar Compounds
- 4-((2,6-dimethylmorpholino)sulfonyl)-N’-(6-methylbenzo[d]thiazol-2-yl)benzamide
- 4-((2,6-dimethylmorpholino)sulfonyl)-N’-(6-methylbenzo[d]thiazol-2-yl)benzylamine
Uniqueness
Compared to similar compounds, 4-((2,6-dimethylmorpholino)sulfonyl)-N’-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide stands out due to its benzohydrazide moiety, which can form unique interactions and undergo specific reactions that other similar compounds may not. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S2/c1-13-4-9-18-19(10-13)30-21(22-18)24-23-20(26)16-5-7-17(8-6-16)31(27,28)25-11-14(2)29-15(3)12-25/h4-10,14-15H,11-12H2,1-3H3,(H,22,24)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGFIUKWMWBORD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylurea](/img/structure/B2668295.png)
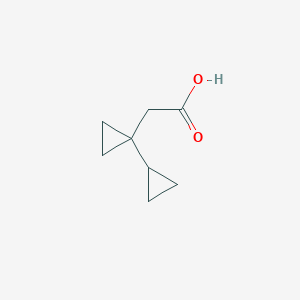
![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1-methylpyrrol-3-yl)ethyl]but-2-enamide](/img/structure/B2668299.png)
![(2Z)-2-Cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide](/img/structure/B2668300.png)
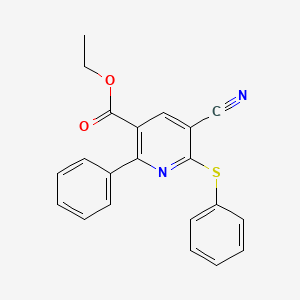
![4-chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol](/img/structure/B2668307.png)
![1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone](/img/structure/B2668308.png)
![tert-butyl N-[(3S,5R)-5-hydroxypiperidin-3-yl]carbamate](/img/structure/B2668312.png)
![4-Amino-N-[2-(diethylamino)ethyl]-1-propyl-1H-pyrazole-3-carboxamide](/img/structure/B2668313.png)
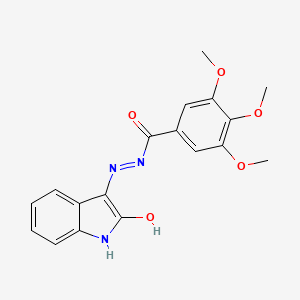
![N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2668315.png)
![N-(2-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2668316.png)
